molecular formula C6H4BrF3N2 B12973004 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B12973004
M. Wt: 241.01 g/mol
InChI Key: DKPZJTZBMODIPJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrimidine ring. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 5-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, especially in the presence of transition metal catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

    Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the bromomethyl group.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Coupled products with extended conjugation or additional functional groups.

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine
  • 2-(Iodomethyl)-5-(trifluoromethyl)pyrimidine
  • 2-(Bromomethyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct chemical reactivity and properties compared to its analogs. The combination of these functional groups makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2

InChI Key

DKPZJTZBMODIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CBr)C(F)(F)F

Origin of Product

United States

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